molecular formula C22H20N2O2 B14959953 3-benzamido-N-ethyl-N-phenylbenzamide

3-benzamido-N-ethyl-N-phenylbenzamide

Katalognummer: B14959953
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: TYVZMJSBMMUNCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-benzamido-N-ethyl-N-phenylbenzamide is an organic compound with the molecular formula C22H20N2O2 It is a derivative of benzamide, characterized by the presence of benzoylamino, ethyl, and phenyl groups attached to the benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-ethyl-N-phenylbenzamide typically involves the reaction of benzoyl chloride with N-ethyl-N-phenylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently reacts with benzamide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Benzoyl chloride, N-ethyl-N-phenylamine, and benzamide

    Catalysts: Pyridine or triethylamine

    Solvents: Industrial-grade dichloromethane or chloroform

    Purification: Crystallization or recrystallization from suitable solvents

Analyse Chemischer Reaktionen

Types of Reactions

3-benzamido-N-ethyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides

Wissenschaftliche Forschungsanwendungen

3-benzamido-N-ethyl-N-phenylbenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Wirkmechanismus

The mechanism of action of 3-benzamido-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways

    Receptor Binding: Binding to specific receptors, leading to modulation of cellular signaling pathways

Vergleich Mit ähnlichen Verbindungen

3-benzamido-N-ethyl-N-phenylbenzamide can be compared with other benzamide derivatives, such as:

    N-phenylbenzamide: Lacks the ethyl and benzoylamino groups, resulting in different chemical properties and applications.

    N-ethylbenzamide: Lacks the phenyl and benzoylamino groups, leading to variations in reactivity and biological activity.

    3-benzamido-N-methyl-N-phenylbenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C22H20N2O2

Molekulargewicht

344.4 g/mol

IUPAC-Name

3-benzamido-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C22H20N2O2/c1-2-24(20-14-7-4-8-15-20)22(26)18-12-9-13-19(16-18)23-21(25)17-10-5-3-6-11-17/h3-16H,2H2,1H3,(H,23,25)

InChI-Schlüssel

TYVZMJSBMMUNCQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.